Benzene, 1,2-dimethoxy-3-(2-phenylethenyl)-
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Overview
Description
1,2-dimethoxy-3-(2-phenylethenyl)benzene is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.3 g/mol It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethoxy-3-(2-phenylethenyl)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method is the reaction of 1,2-dimethoxybenzene with a phenylethenyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 1,2-dimethoxy-3-(2-phenylethenyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-dimethoxy-3-(2-phenylethenyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
1,2-dimethoxy-3-(2-phenylethenyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethoxy-3-(2-phenylethenyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenylethenyl moiety can participate in various chemical interactions, influencing its biological activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-dimethoxybenzene: Lacks the phenylethenyl group, making it less complex.
1,4-dimethoxy-2-(2-phenylvinyl)benzene: Similar structure but with different substitution pattern.
1,2-dimethoxy-3-(methylthio)benzene: Contains a methylthio group instead of the phenylethenyl group.
Uniqueness
1,2-dimethoxy-3-(2-phenylethenyl)benzene is unique due to the presence of both methoxy groups and a phenylethenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,2-dimethoxy-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-6-9-14(16(15)18-2)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3 |
InChI Key |
LBCIRZACLFULBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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